2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide
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Overview
Description
2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a phthalazinyl moiety, making it a valuable intermediate in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydro-1,2,3-benzotriazines: These compounds share a similar phthalazinyl structure and are known for their biological activities.
Tebuconazole: A triazole fungicide with a similar chlorophenyl group, used in agriculture.
Uniqueness
2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide is unique due to its specific combination of a chlorophenyl group and a phthalazinyl moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H14ClN3O2 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-12-7-5-11(6-8-12)9-16(22)19-10-15-13-3-1-2-4-14(13)17(23)21-20-15/h1-8H,9-10H2,(H,19,22)(H,21,23) |
InChI Key |
IPAGTQZIXVXIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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